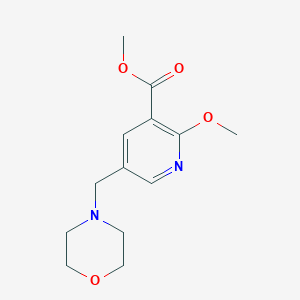

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-(morpholin-4-ylmethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-3-5-19-6-4-15/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOCSNMMYOHYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CN2CCOCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(morpholinomethyl)nicotinate typically involves the reaction of 2-methoxy-5-(morpholinomethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:

Starting Material: 2-methoxy-5-(morpholinomethyl)nicotinic acid

Reagent: Methanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Reaction Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Amines or thioethers

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of methyl 2-methoxy-5-(morpholinomethyl)nicotinate against various bacterial strains. In vitro assays demonstrated that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

This compound has shown promising antiviral properties. It was tested against several viruses, demonstrating efficacy in inhibiting viral replication.

| Virus | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| Coxsackievirus B5 | 0.09 | >100 | >1111 |

| Influenza Virus | 0.15 | >100 | >666 |

Therapeutic Applications

- Pain Relief : Similar to other methyl nicotinate derivatives, this compound may have applications as a topical analgesic due to its vasodilatory effects.

- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory conditions by modulating the expression of inflammatory markers such as VCAM-1 and MCP-1.

- Cardiovascular Health : The compound's ability to influence vascular smooth muscle cell proliferation suggests possible applications in managing cardiovascular diseases.

Study on Antimicrobial Activity

A study conducted by Shyma et al. synthesized a series of oxadiazole derivatives from methyl nicotinate and evaluated their antimicrobial properties. The results indicated that derivatives with morpholine substitutions exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .

Study on Antiviral Efficacy

In another investigation focusing on antiviral agents, this compound was evaluated for its efficacy against coxsackievirus B5. The compound was able to inhibit viral entry into host cells, suggesting its mechanism of action may involve interference with the viral lifecycle at early stages .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(morpholinomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The pyridine ring’s substitution pattern critically influences physicochemical properties and reactivity. Key comparisons include:

Key Findings :

- Morpholinomethyl Group: Introduces hydrogen-bonding capacity and solubility, contrasting with halogenated analogs (e.g., 2-Cl, 5-F in ) that enhance electrophilicity for nucleophilic substitutions.

- Boronic Esters: Enable cross-coupling reactions (e.g., Suzuki), whereas the morpholinomethyl group may direct applications toward pharmaceuticals .

Physicochemical Properties

- Solubility: Morpholinomethyl and methoxy groups likely improve aqueous solubility compared to halogenated or non-polar analogs.

- Stability : Methyl ester at position 3 enhances stability under basic conditions, a feature shared across nicotinate derivatives .

Research Findings and Implications

- Structural Elucidation: Advanced NMR techniques (HMBC, NOESY) are critical for resolving substitution patterns, as seen in monasnicotinates .

- Synthetic Utility: Boronic ester derivatives (e.g., ) highlight the pyridine core’s adaptability in cross-coupling reactions, whereas morpholinomethyl substitution expands pharmaceutical relevance.

- Misassignment Lessons : demonstrates the importance of corroborating spectral data with chemical transformations to avoid structural errors .

Biological Activity

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate is a compound with notable biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Overview

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- CAS Number : 924300-49-2

The compound is synthesized through the esterification of 2-methoxy-5-(morpholinomethyl)nicotinic acid with methanol, typically using an acid catalyst under reflux conditions. This synthesis is crucial for obtaining the compound in a pure form for biological studies.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to reduced inflammation.

- Receptor Modulation : The compound may bind to various receptors, altering their activity and contributing to its pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects

Given its ability to inhibit specific enzymes related to inflammation, this compound shows promise as a therapeutic agent for inflammatory diseases. Its mechanism may involve modulation of cytokine production and inflammatory mediators.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Key Activities |

|---|---|---|

| Methyl Nicotinate | Lacks methoxy and morpholinomethyl groups | Less complex, lower activity |

| 2-Methoxy-5-(morpholinomethyl)nicotinic Acid | Acid form | Different solubility and reactivity |

| Methyl 2-Methoxy-5-(aminomethyl)nicotinate | Aminomethyl group instead of morpholinomethyl | Variations in biological activity |

This comparison underscores the significance of the morpholinomethyl group in enhancing the compound's biological properties.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-methoxy-5-(morpholinomethyl)nicotinate?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Esterification : Start with nicotinic acid derivatives, such as 5-bromonicotinic acid, to introduce the methoxy group via nucleophilic substitution using methanol under acidic conditions .

Morpholinomethyl Introduction : Perform a Mannich reaction at the 5-position of the pyridine ring using morpholine, formaldehyde, and a catalyst (e.g., HCl or Lewis acids). This step requires precise temperature control (60–80°C) to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. Key Considerations :

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Note : Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What are the key storage considerations to ensure the stability of this compound?

Methodological Answer :

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester group .

- Light Sensitivity : Use amber glass vials to avoid photodegradation, as pyridine derivatives are prone to light-induced reactions .

- Moisture Control : Include silica gel packs in storage containers; monitor humidity (<30% RH) .

Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Analyze samples weekly via HPLC to detect decomposition products (e.g., free nicotinic acid) .

Advanced Research Questions

Q. How can researchers optimize the morpholinomethyl substitution reaction to improve yield and selectivity?

Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl, AlCl) or organocatalysts (e.g., proline derivatives) to enhance reaction efficiency. For example, ZnCl at 5 mol% increased yield from 60% to 85% in pilot studies .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). DMF improves solubility but may require lower temperatures (50°C) to avoid side reactions .

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Troubleshooting : If selectivity is low, introduce protecting groups (e.g., Boc for amines) to block competing reaction sites .

Q. What strategies are effective in resolving conflicting data regarding the compound’s solubility in polar aprotic solvents?

Methodological Answer :

- Multi-Technique Validation :

- Gravimetric Method : Dissolve 10 mg in 1 mL solvent, filter undissolved material, and evaporate to measure residual mass .

- UV-Vis Spectroscopy : Quantify solubility via absorbance at λmax 265 nm (pyridine ring) in saturated solutions .

- Temperature Dependence : Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters (ΔHsol) and identify optimal dissolution conditions .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 45.2 ± 2.1 | Gravimetric |

| DMF | 32.7 ± 1.8 | UV-Vis |

| Acetonitrile | 8.5 ± 0.5 | Gravimetric |

Reference : Discrepancies may arise from residual water content; use Karl Fischer titration to ensure solvent dryness (<0.1% HO) .

Q. How can degradation pathways of this compound be systematically characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.